Home > Products > Screening Compounds P14353 > 4-isopropoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
4-isopropoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide -

4-isopropoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-3737555
CAS Number:
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Isopropoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound has primarily been explored in the context of its potential as a positive allosteric modulator (PAM) for the metabotropic glutamate receptor 5 (mGluR5) subtype. [, ] Its role in scientific research centers around understanding the pharmacological properties of mGluR5 PAMs and their potential therapeutic applications in treating central nervous system disorders.

Synthesis Analysis

While a specific synthesis method for 4-isopropoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hasn't been explicitly described in the provided articles, its structural similarity to other mGluR5 PAMs like CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) suggests a possible synthesis route. []

Mechanism of Action

4-isopropoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). [, ] While the exact binding site remains unclear, studies suggest its interaction with the MPEP (2-methyl-6-(phenylethynyl)pyridine) site on mGluR5. [, , ] By binding to this allosteric site, the compound is hypothesized to enhance the receptor's response to glutamate, the primary endogenous agonist. [, , ] This potentiation of mGluR5 signaling could be responsible for its potential therapeutic effects in various central nervous system disorders.

1. N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide []

Compound Description: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

2. N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide []

Compound Description: N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide is another benzamide derivative synthesized and evaluated as a potential activator of human glucokinase. []

3. N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide []

Compound Description: N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide is part of a series of benzamide derivatives designed as potential glucokinase activators. []

4. N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide []

Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide is a benzamide derivative explored as a potential human glucokinase activator. []

5. N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide []

Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide is part of a series of benzamide compounds synthesized and studied for their potential to activate human glucokinase. []

6. N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide []

Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide is a benzamide derivative synthesized and evaluated for its potential as a human glucokinase activator. []

7. N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide []

Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide is another benzamide derivative studied as a potential activator of human glucokinase. []

8. N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide []

Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide is part of a series of benzamide compounds synthesized and assessed for their ability to activate human glucokinase. []

9. N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide []

Compound Description: N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide is a benzamide derivative investigated for its potential to activate human glucokinase. []

10. N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide []

Compound Description: N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide is part of a series of benzamide compounds designed as potential human glucokinase activators. []

11. N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide []

Compound Description: N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide is a potent ligand for the metabotropic glutamate 1 (mGlu1) receptor. It exhibited a high binding affinity (Ki = 13.6 nM) for mGlu1 and was labeled with carbon-11 for use in positron emission tomography (PET) imaging studies. []

12. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) [, , , ]

Compound Description: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, also known as CDPPB, is the first centrally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) subtype. It has been shown to potentiate mGluR5-mediated responses in various studies. [, , , ]

13. 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) [, ]

Compound Description: 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, known as VU-29, is a potent positive allosteric modulator of mGluR5. It has been shown to selectively enhance mGluR5-mediated responses in neuronal cells. [, ]

14. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) [, , ]

Compound Description: CPPHA is a positive allosteric modulator of both mGluR1 and mGluR5, but its mechanism of action is distinct from that of VU-29. It has been shown to potentiate mGluR responses by interacting with a novel allosteric site. [, , ]

15. 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, showing high affinity for the allosteric antagonist binding site and significant potency in potentiating mGluR5-mediated responses. []

16. 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones []

Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. Some of these compounds exhibited promising anticonvulsant and analgesic activities without significant toxicity. []

17. (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476) [, ]

Compound Description: Ro 67-7476 is a known positive allosteric modulator of mGluR1. [, ]

18. 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides []

Compound Description: These compounds were synthesized and screened for their in vitro antimicrobial activity. Some of them exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species. []

Properties

Product Name

4-isopropoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C18H18N2O2S/c1-11(2)22-14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)23-18/h4-11H,1-3H3,(H,19,20,21)

InChI Key

ZANGLCAUAXAXCU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.